molecular formula C12H15NO2 B14005832 N-(tert-butyl)-4-formylbenzamide

N-(tert-butyl)-4-formylbenzamide

Cat. No.: B14005832
M. Wt: 205.25 g/mol
InChI Key: DGUSJCIMVOPGQK-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-formylbenzamide is an organic compound characterized by the presence of a tert-butyl group attached to the nitrogen atom of a benzamide structure, with a formyl group at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butyl)-4-formylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-formylbenzoic acid with tert-butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide. The reaction typically occurs under mild conditions and yields the target compound with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of tert-butyl nitrite as a carbon source has also been explored for the synthesis of N-tert-butyl amides under mild conditions .

Chemical Reactions Analysis

Types of Reactions: N-(tert-butyl)-4-formylbenzamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Concentrated sulfuric acid for nitration.

Major Products Formed:

    Oxidation: 4-carboxybenzamide.

    Reduction: N-(tert-butyl)-4-hydroxymethylbenzamide.

    Substitution: N-(tert-butyl)-4-nitrobenzamide or N-(tert-butyl)-4-chlorobenzamide.

Scientific Research Applications

N-(tert-butyl)-4-formylbenzamide has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: N-(tert-butyl)-4-formylbenzamide is unique due to the presence of both a formyl group and a tert-butyl group, which confer distinct reactivity patterns and potential for diverse applications. Its ability to undergo various chemical transformations and its role as an intermediate in the synthesis of biologically active compounds highlight its significance in research and industry.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-tert-butyl-4-formylbenzamide

InChI

InChI=1S/C12H15NO2/c1-12(2,3)13-11(15)10-6-4-9(8-14)5-7-10/h4-8H,1-3H3,(H,13,15)

InChI Key

DGUSJCIMVOPGQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)C=O

Origin of Product

United States

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